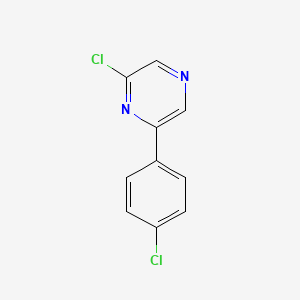

2-Chloro-6-(4-chlorophenyl)pyrazine

Description

Significance of Pyrazine (B50134) Scaffolds in Medicinal Chemistry and Materials Science

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs and biologically active compounds. nih.govpharmablock.com Its presence is associated with a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.govresearchgate.net The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets such as proteins and enzymes. acs.org This ability to form specific molecular interactions is a key factor in the therapeutic efficacy of many pyrazine-containing drugs. mdpi.comacs.org

In the realm of materials science, pyrazine derivatives are valued for their electronic and photophysical properties. researchgate.netamanote.com They have been incorporated into organic light-emitting diodes (OLEDs), polymers, and other functional materials. cymitquimica.com The electron-deficient nature of the pyrazine ring, combined with the potential for extensive π-conjugation, makes these compounds suitable for applications in organic electronics. mdpi.com

Table 1: Examples of Marketed Drugs Containing a Pyrazine Scaffold

| Drug Name | Therapeutic Application |

| Pyrazinamide (B1679903) | Antitubercular agent |

| Bortezomib | Anticancer (proteasome inhibitor) |

| Amiloride | Diuretic |

| Glipizide | Antidiabetic |

Overview of Chlorophenylpyrazine Research Landscape

The incorporation of a chlorophenyl group into the pyrazine scaffold introduces additional layers of chemical complexity and potential functionality. Research into chlorophenylpyrazine derivatives has revealed a range of biological activities. For instance, various substituted chlorophenylpyrazines have been investigated for their potential as inhibitors of specific enzymes or as cytotoxic agents against cancer cell lines. The presence of the chlorine atom can influence the compound's lipophilicity, metabolic stability, and binding interactions with target molecules.

Scope and Research Objectives Pertaining to 2-Chloro-6-(4-chlorophenyl)pyrazine

Given the limited specific research on this compound, the primary objective of current and future research would be to synthesize and characterize this compound thoroughly. Subsequent research would logically focus on exploring its potential in both medicinal chemistry and materials science, guided by the known properties of related pyrazine and chlorophenylpyrazine derivatives.

Key Research Objectives would include:

Synthesis and Characterization: Developing efficient synthetic pathways to obtain this compound in high purity and yield, followed by comprehensive spectroscopic and crystallographic analysis to confirm its structure.

Medicinal Chemistry Exploration: Screening the compound for a variety of biological activities, such as anticancer, antimicrobial, and enzyme inhibitory effects. Structure-activity relationship (SAR) studies could then be conducted by synthesizing and testing related analogues.

Materials Science Investigation: Evaluating the photophysical and electronic properties of the compound to assess its potential for use in organic electronic devices, such as OLEDs or as a component in conductive polymers.

The following sections will provide a more detailed, albeit inferred, discussion on the synthesis, properties, and potential applications of this compound, based on the established chemistry of its constituent parts.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(4-chlorophenyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-8-3-1-7(2-4-8)9-5-13-6-10(12)14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXNZYIPBGXYXFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10613382 | |

| Record name | 2-Chloro-6-(4-chlorophenyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637353-09-4 | |

| Record name | 2-Chloro-6-(4-chlorophenyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 6 4 Chlorophenyl Pyrazine and Its Analogues

Established Synthetic Routes for 2-Chloro-6-(4-chlorophenyl)pyrazine and Related Pyrazine (B50134) Derivatives

The construction of the pyrazine core and its subsequent functionalization can be achieved through several synthetic approaches. These methods offer access to a diverse range of pyrazine derivatives, including the title compound.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying chloro-substituted aromatic and heteroaromatic rings. masterorganicchemistry.comyoutube.com In the context of chloroazines like this compound, the chlorine atom can be displaced by various nucleophiles. The reactivity of the chloroazine is significantly enhanced by the presence of the nitrogen atoms in the pyrazine ring, which act as electron-withdrawing groups and stabilize the negatively charged intermediate formed during the reaction. masterorganicchemistry.comnih.gov The reaction generally follows a second-order rate law and is consistent with the SNAr mechanism. nih.gov

This approach is particularly useful for introducing a variety of functional groups onto the pyrazine scaffold. For instance, amines can be used to introduce new nitrogen-containing substituents. youtube.com The reaction of 2,6-dichloropyrazine (B21018) with nucleophiles can lead to the formation of monosubstituted or disubstituted products depending on the reaction conditions and the stoichiometry of the nucleophile.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) provide an efficient and atom-economical pathway to complex molecules in a single step from three or more starting materials. acs.orgnih.gov This strategy is highly valuable for the synthesis of diverse libraries of compounds for drug discovery. acs.org Several MCRs have been developed for the synthesis of pyrazole (B372694) and pyranopyrazole derivatives, which share a heterocyclic core with pyrazines. beilstein-journals.orgtandfonline.comnih.gov

For example, a four-component reaction involving an aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, malononitrile, and a catalyst like DABCO can yield N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles. nih.gov These reactions are often characterized by their simplicity, high yields, and the ability to generate structural diversity. acs.orgnih.gov

Cyclization-Based Syntheses Involving Pyrazine Ring Formation

The formation of the pyrazine ring itself is a key step in many synthetic routes. Cyclization reactions are commonly employed to construct this heterocyclic system. One established method involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. nih.gov

A scalable synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyrazine, a related heterocyclic system, has been developed using a continuous flow formylation followed by a hydrazine (B178648) cyclization cascade. acs.org This method addresses safety concerns associated with the accumulation of energetic intermediates in batch processes. acs.org Another approach involves the dehydrogenative coupling of 2-amino-alcohols to form 2,5-disubstituted symmetrical pyrazines, catalyzed by manganese pincer complexes. nih.gov

Condensation Reactions for Pyrazinamide (B1679903) Analogues

Pyrazinamide is a crucial antitubercular drug, and the synthesis of its analogues is an active area of research. its.ac.idresearchgate.net Condensation reactions are frequently used to prepare these derivatives. A common method involves the reaction of a pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride, which is then treated with an amine to yield the desired pyrazinamide analogue. its.ac.id

An alternative, safer method utilizes the Yamaguchi reaction, which employs 2,4,6-trichlorobenzoyl chloride as a coupling reagent to facilitate the amidation of pyrazine-2-carboxylic acids with various amines. its.ac.idresearchgate.net This method has been successfully used to synthesize a series of pyrazinamide analogues, including N-(4-chlorophenyl)pyrazine-2-carboxamide. its.ac.id

| Amine | Product | Yield (%) |

| 4-chloroaniline | N-(4-chlorophenyl)pyrazine-2-carboxamide | 81 |

| 2-ethylhexylamine | N-(2-ethylhexyl)pyrazine-2-carboxamide | - |

| 4-fluorobenzylamine | N-(4-fluorobenzyl)pyrazine-2-carboxamide | - |

| Data sourced from a study on the synthesis of pyrazinamide analogues using the Yamaguchi reaction. its.ac.id |

Chalcone-Based Pyrazine Derivative Syntheses

Chalcones, which are 1,3-diphenyl-2-propen-1-ones, serve as versatile precursors for the synthesis of various heterocyclic compounds, including pyrazine derivatives. nih.govelifesciences.orgelifesciences.org The Claisen-Schmidt condensation reaction between an aryl ketone and an aromatic aldehyde is the standard method for preparing chalcones. elifesciences.orgthepharmajournal.com

Pyrazine analogues of chalcones can be synthesized by reacting a substituted acetophenone (B1666503) with a pyrazine-carboxaldehyde in the presence of a base. nih.gov These chalcone (B49325) derivatives can then be further reacted, for example with hydrazine, to form pyrazoline derivatives. elifesciences.orgthepharmajournal.com This approach allows for the introduction of a wide variety of substituents on both the phenyl and pyrazine rings, leading to a diverse range of compounds. nih.govelifesciences.org

Derivatization Strategies for Structural Modification and Diversification

Once the core pyrazine structure is established, further modifications can be made to explore structure-activity relationships and optimize properties. Derivatization strategies allow for the introduction of various functional groups at different positions of the pyrazine ring. researchgate.net

For instance, a chloro-substituent, as in this compound, can be readily displaced by nucleophiles as described in the nucleophilic aromatic substitution section. This allows for the introduction of alkoxy, amino, and other functional groups. chemicalbook.com Additionally, if other functional groups are present on the pyrazine ring or the phenyl substituent, they can be manipulated using standard organic transformations. For example, an ester group can be hydrolyzed to a carboxylic acid, which can then be converted to an amide. researchgate.net

Substitution Reactions at the Pyrazine Core and Phenyl Moiety

The electron-deficient nature of the pyrazine ring, further activated by the chloro substituent, renders the 2-position susceptible to nucleophilic aromatic substitution (SNAr). stackexchange.comnih.gov Conversely, the 4-chlorophenyl moiety can undergo electrophilic substitution, although the chloro group is deactivating, or participate in cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) at the Pyrazine Core:

The chlorine atom at the C2 position of the pyrazine ring is a good leaving group and can be displaced by a variety of nucleophiles. These reactions are fundamental to diversifying the functionality of the pyrazine scaffold. rsc.org Common nucleophiles include amines, alkoxides, and sulfides. rsc.orgyoutube.com The reactivity is enhanced by the two nitrogen atoms in the pyrazine ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr mechanism. stackexchange.com

For instance, reactions of chloropyrazines with sodium methoxide (B1231860) or sodium benzyl (B1604629) oxide lead to the corresponding methoxy (B1213986) and benzyloxy pyrazine derivatives. rsc.org Similarly, treatment with amines, such as morpholine (B109124) or aniline, can yield the corresponding amino-substituted pyrazines. youtube.comresearchgate.net The reaction conditions for these substitutions often involve heating in a suitable solvent with a base.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively, at the C2 position of the pyrazine ring.

The Suzuki-Miyaura coupling of 2-chloropyrazines with various arylboronic acids, catalyzed by palladium complexes, proceeds with high efficiency. researchgate.net These reactions are typically carried out in a mixed solvent system, such as water/toluene, in the presence of a base. Novel palladium(II) ONO pincer complexes have shown superior activity, allowing for low catalyst loading (0.01 mol%) under open-flask conditions. researchgate.net

Table 1: Suzuki-Miyaura Coupling of 2-Chloropyrazine with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(II) ONO pincer complex | K₂CO₃ | H₂O/Toluene | >95 |

| 2 | 4-Methylphenylboronic acid | Pd(II) ONO pincer complex | K₂CO₃ | H₂O/Toluene | >95 |

| 3 | 4-Methoxyphenylboronic acid | Pd(II) ONO pincer complex | K₂CO₃ | H₂O/Toluene | >95 |

Data is illustrative and based on findings for 2-chloropyrazine. researchgate.net

The Buchwald-Hartwig amination provides a direct route to N-aryl pyrazines by coupling 2-chloropyrazines with anilines or other amines. researchgate.netyoutube.com This reaction is catalyzed by palladium complexes with specialized phosphine (B1218219) ligands and requires a base to facilitate the catalytic cycle. youtube.com High-throughput screening methods have been employed to optimize these reactions, leading to significant yield improvements. researchgate.net

Electrophilic Substitution at the Phenyl Moiety:

The 4-chlorophenyl group attached to the pyrazine ring can undergo electrophilic aromatic substitution. The chlorine atom is an ortho-, para-directing group, but it is also deactivating, meaning harsher reaction conditions may be required compared to unsubstituted benzene (B151609). libretexts.orgbyjus.com Typical electrophilic substitution reactions include nitration, halogenation, and sulfonation. byjus.comyoutube.com For example, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield predominantly the 2-chloro-6-(4-chloro-3-nitrophenyl)pyrazine isomer. byjus.com

Oxidation and Reduction Pathways

The pyrazine ring in this compound can undergo both oxidation and reduction, leading to a range of derivatives with modified electronic properties and stability.

Oxidation:

Pyrazines are generally stable to oxidizing agents, but can be oxidized to their N-oxides using peracids, such as hydrogen peroxide in acetic acid. um.edu.myrsc.orgrsc.org The oxidation of 2-chloro- and 2-ethoxy-pyrazine derivatives has been reported to yield the corresponding N-oxides. rsc.org The nitrogen atom further from the electron-withdrawing chloro group is typically the more nucleophilic and thus more susceptible to oxidation. In some cases, peracid oxidation can lead to ring-opening or rearrangement products, depending on the substituents and reaction conditions. rsc.org

Reduction:

The pyrazine ring can be reduced under various conditions. Catalytic hydrogenation or reduction with reagents like sodium in alcohol or tin and hydrochloric acid can lead to the fully saturated piperazine (B1678402) ring. um.edu.my However, milder and more controlled reduction methods, such as electrochemical reduction, can yield dihydropyrazine (B8608421) derivatives. cdnsciencepub.comcdnsciencepub.com The electrochemical reduction of pyrazines in an alkaline medium initially forms 1,4-dihydropyrazines, which are often unstable and can isomerize to the more stable 1,2- or 1,6-dihydropyrazines. cdnsciencepub.comcdnsciencepub.com The specific pathway and stability of the products are highly dependent on the pH and substituents on the pyrazine ring. acs.orgresearchgate.net

Formation of Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrazine (B3255129), Quinoxaline)

This compound is a key building block for the synthesis of more complex, fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Pyrazolo[1,5-a]pyrazine Derivatives:

While the direct synthesis from this compound is not explicitly detailed in the provided search results, the general strategy for constructing the pyrazolo[1,5-a]pyrimidine (B1248293) system, a close analogue, involves the reaction of a substituted aminopyrazole with a β-dicarbonyl compound or its equivalent. nih.govias.ac.inresearchgate.netresearchgate.net By analogy, one could envision a pathway where the chlorine atom of this compound is first displaced by hydrazine to form a hydrazinopyrazine intermediate. This intermediate could then be cyclized with a suitable three-carbon electrophile to construct the fused pyrazole ring, yielding a pyrazolo[1,5-a]pyrazine derivative.

Quinoxaline (B1680401) Derivatives:

Quinoxalines, which feature a pyrazine ring fused to a benzene ring, can be synthesized through various methods. nih.govacs.orgresearchgate.net A common approach involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.govresearchgate.net While not a direct transformation of this compound, this pyrazine derivative can serve as a precursor to intermediates that can be used in quinoxaline synthesis. For example, functional group manipulation of the pyrazine ring could lead to the formation of a 1,2-dicarbonyl moiety, which could then be condensed with an o-phenylenediamine.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthetic transformations involving this compound and its analogues are highly dependent on the reaction conditions. Optimization of parameters such as catalyst, solvent, base, temperature, and reaction time is crucial for developing practical and scalable synthetic routes.

For Suzuki-Miyaura couplings , the choice of palladium catalyst and ligands is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalysts such as palladium(II) ONO pincer complexes have demonstrated higher activity at lower loadings, leading to more efficient and cost-effective processes. researchgate.net The base (e.g., K₂CO₃, Cs₂CO₃) and solvent system (e.g., H₂O/Toluene, DME) also play a significant role in the reaction outcome. researchgate.netmdpi.com

Table 2: Optimization of Buchwald-Hartwig Amination

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | P(t-Bu)₃ | NaOt-Bu | Toluene | 80 | 65 |

| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 85 |

| 3 | Pd-PEPPSI-IPr | - | Cs₂CO₃ | THF | 70 | 92 |

Data is illustrative and based on general findings for Buchwald-Hartwig aminations. researchgate.netresearchgate.net

In Buchwald-Hartwig aminations , the ligand on the palladium catalyst is a key determinant of reactivity, especially for less reactive aryl chlorides. researchgate.net Ligands such as bulky trialkylphosphines (e.g., P(t-Bu)₃) or biarylphosphines (e.g., XPhos) have been shown to be highly effective. youtube.com The choice of base is also critical, with common bases including sodium tert-butoxide, potassium phosphate, and cesium carbonate. researchgate.net High-throughput experimentation has proven to be a valuable tool for rapidly screening various combinations of catalysts, ligands, bases, and solvents to identify optimal conditions, sometimes leading to dramatic increases in yield. researchgate.net

For nucleophilic aromatic substitutions , the optimization often involves tuning the temperature and the concentration of the nucleophile and base. The use of microwave irradiation has been shown to accelerate these reactions and improve yields compared to conventional heating.

Biological Activities and Pharmacological Insights of 2 Chloro 6 4 Chlorophenyl Pyrazine Derivatives

Antimicrobial Efficacy and Mechanisms

Derivatives of 2-Chloro-6-(4-chlorophenyl)pyrazine have demonstrated a broad spectrum of antimicrobial activity, encompassing antibacterial, antifungal, and antimycobacterial effects.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Recent studies have highlighted the potential of pyrazine-based compounds as effective antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.govimist.ma For instance, certain pyrazine-containing thiazolines and thiazolidinediones have been identified as potential non-toxic antimicrobial agents effective against a range of bacteria, including S. Typhi. mdpi.com

A study focusing on brominated and chlorinated pyrazine-based chalcones, CH-0y and CH-0w, revealed significant anti-staphylococcal and anti-enterococcal activities. nih.gov CH-0y, in particular, showed promising activity against staphylococci with Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 62.5 μM. nih.gov Both compounds demonstrated bactericidal action and a positive impact on bacterial growth delay. nih.gov

Furthermore, the synthesis of novel pyrimidine (B1678525) derivatives has yielded compounds with notable activity against various bacterial strains. For example, some synthesized compounds showed high activity against E. faecalis and E. coli, while others were effective against B. subtilis. ej-chem.org The introduction of different functional groups, such as -OH, -OCH3, -NO2, -Cl, and -Br, to the heterocyclic framework has been shown to enhance antibacterial activities. researchgate.net

Interactive Table: Antibacterial Activity of Pyrazine (B50134) Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity (MIC/Inhibition Zone) | Reference |

|---|---|---|---|

| CH-0y (chlorinated pyrazine-based chalcone) | Staphylococci | MIC: 15.625 - 62.5 μM | nih.gov |

| CH-0y (chlorinated pyrazine-based chalcone) | E. faecium | MIC: 31.25 - 62.5 μM | nih.gov |

| CH-0w (chlorinated pyrazine-based chalcone) | Staphylococci | MIC: 31.25 - 125 μM | nih.gov |

| CH-0w (chlorinated pyrazine-based chalcone) | E. faecium, E. faecalis | MIC: 62.5 μM | nih.gov |

Antifungal Activity Against Pathogenic Fungi

Derivatives of this compound have also been investigated for their effectiveness against pathogenic fungi. A study on chlorinated N-phenylpyrazine-2-carboxamides found that 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide exhibited the highest antifungal effect against Trichophyton mentagrophytes, with a Minimum Inhibitory Concentration (MIC) of 62.5 μmol/L. nih.govnih.gov

Other studies have explored the antifungal properties of various heterocyclic compounds containing the pyrazine moiety. For example, some novel 4,6-disubstituted s-triazin-2-yl amino acid derivatives showed antifungal activity against Candida albicans. nih.gov Similarly, certain hydrazine-based compounds have demonstrated antifungal activity against C. albicans. mdpi.com The introduction of specific substituents to the core structure appears to be a key factor in enhancing antifungal potency. researchgate.net

Interactive Table: Antifungal Activity of Pyrazine Derivatives

| Compound/Derivative | Fungal Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | 62.5 μmol/L | nih.govnih.gov |

| 4,6-disubstituted s-triazin-2-yl amino acid derivatives | Candida albicans | Showed activity | nih.gov |

Antimycobacterial Activity Against Mycobacterium Species

A significant area of research has been the evaluation of this compound derivatives for their activity against Mycobacterium species, the causative agents of tuberculosis. In a series of chlorinated N-phenylpyrazine-2-carboxamides, 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide demonstrated the highest activity against Mycobacterium tuberculosis strain H37Rv, showing 65% inhibition at a concentration of 6.25 μg/mL. nih.govnih.gov Another compound, 6-chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide, also showed notable inhibition of 61% at the same concentration. nih.gov

The presence of a chlorine atom at the C(6) position of the pyrazine ring and on the benzene (B151609) ring (particularly at the C(4) position) has been suggested to have a positive effect on antimycobacterial activity. nih.gov These findings underscore the potential of pyrazine derivatives in the development of new antitubercular agents.

Anticancer and Antiproliferative Potential

The pyrazine scaffold is a key component in a variety of compounds that have been investigated for their anticancer properties. nih.gov These derivatives have shown promise in preclinical studies, demonstrating cytotoxic effects against various cancer cell lines.

In Vitro Cytotoxicity Studies on Cancer Cell Lines

Derivatives of this compound and related structures have been evaluated for their cytotoxic effects on a range of human cancer cell lines. For instance, a series of 2-alkyl-4,6-dihetero(N,O)alkyl-1,3,5-triazines were assessed for their cytotoxic activities against selected tumor cell lines. nih.govscilit.com

In another study, novel 2-chloroquinazoline (B1345744) derivatives were synthesized and evaluated for their anti-proliferation activities against four cancer cell lines with high EGFR expression: A549, NCI-H1975, AGS, and HepG2. nih.gov The compound 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) exhibited the best activity, with IC50 values of 3.68, 10.06, 1.73, and 2.04 μM against these cell lines, respectively. nih.gov This compound was found to be more effective or equivalent to Gefitinib, a known EGFR inhibitor. nih.gov

Furthermore, pyrazolo[4,3-e] nih.govnih.govresearchgate.nettriazine derivatives have demonstrated cytotoxic effects against various human cancer cell lines, including PC-3 (prostate cancer), MCF-7 (breast cancer), H460 (non-small cell lung cancer), and Colo205 (colorectal adenocarcinoma). researchgate.net

Interactive Table: In Vitro Cytotoxicity of Pyrazine Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Activity (IC50) | Reference |

|---|---|---|---|

| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) | A549, NCI-H1975, AGS, HepG2 | 3.68, 10.06, 1.73, 2.04 μM | nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivative (2b) | PC3 | 52 μM | brieflands.com |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivative (2c) | PC3 | 80 μM | brieflands.com |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivative (2c) | MCF-7 | 100 μM | brieflands.com |

Mechanisms of Antiproliferative Action, Including Kinase Inhibition

The antiproliferative effects of pyrazine derivatives are often attributed to their ability to inhibit key enzymes involved in cell growth and proliferation, such as protein kinases. mdpi.com For example, a series of aminopyrazines have been described as inhibitors of Spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase that plays a crucial role in signal transduction in hematopoietic cells. nih.gov

Furthermore, pyrazolo[3,4-d]pyrimidine-based compounds have been investigated as kinase inhibitors with potential antifibrotic properties. mdpi.com These compounds have shown the ability to suppress the expression of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in cancer cells. mdpi.com The inhibition of kinases by these derivatives can disrupt signaling pathways that are essential for cancer cell survival and proliferation, leading to cell cycle arrest and apoptosis. mdpi.com The development of pyrazine-based kinase inhibitors represents a promising avenue for targeted cancer therapy. nih.gov

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic effects of pyrazine derivatives are well-documented, with numerous studies highlighting their potential to mitigate inflammation and pain through various mechanisms. mdpi.comnih.govnih.gov

In Vitro and In Vivo Anti-inflammatory Evaluations

The anti-inflammatory potential of pyrazine derivatives has been substantiated through both in vitro and in vivo studies. For instance, certain pyrazine-containing compounds have demonstrated significant inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overproduction in RAW264.7 macrophages. mdpi.com One such derivative of paeonol (B1678282) incorporating a pyrazine structure exhibited a 56.32% inhibitory activity at a 20 μM concentration, a considerable improvement over paeonol alone. mdpi.com

In vivo models have further corroborated these findings. Pyrazine N-acylhydrazone derivatives have been evaluated in animal models of inflammation, with some compounds showing activity in chronic inflammation models like the adjuvant-induced arthritis test in rats. nih.gov Similarly, a novel pyrazole (B372694) derivative, FR140423, demonstrated potent, dose-dependent reduction of carrageenin-induced paw edema and adjuvant arthritis, with effects two- to three-fold more potent than indomethacin. nih.gov This selective cyclooxygenase-2 (COX-2) inhibitor also notably lacked the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Table 1: In Vitro and In Vivo Anti-inflammatory Activity of Pyrazine Derivatives

| Compound/Derivative | Model/Assay | Key Findings | Reference |

|---|---|---|---|

| Paeonol derivative with pyrazine | LPS-induced NO in RAW264.7 macrophages | 56.32% inhibition at 20 μM | mdpi.com |

| Pyrazine N-acylhydrazone (LASSBio-1181) | Adjuvant-induced arthritis in rats | Active in chronic inflammation model | nih.gov |

| FR140423 (pyrazole derivative) | Carrageenin-induced paw edema in rats | 2-3 times more potent than indomethacin | nih.gov |

| Pyrazoline 2d | Carrageenin-induced paw edema | Greater inhibition than indomethacin | nih.gov |

| Tisochrysis lutea extract | LPS-stimulated RAW 264.7 macrophages | Potent, concentration-dependent inhibition of COX-2 dependent PGE2 production | nih.gov |

Analgesic Effects in Preclinical Models

The analgesic properties of pyrazine derivatives have been demonstrated in various preclinical models of pain. Pyrazine N-acylhydrazone derivatives, for example, have been assessed in several animal models of pain and inflammation, identifying them as promising new leads for analgesic drug development. nih.gov

A notable example is the pyrazole derivative FR140423, which exhibited dose-dependent anti-hyperalgesic effects in a yeast-induced hyperalgesic model, proving to be five-fold more potent than indomethacin. nih.gov Interestingly, this compound also increased the pain threshold in non-inflamed paws and produced an analgesic effect in the tail-flick test, effects that were blocked by the mu-opioid antagonist naloxone, suggesting a unique, morphine-like analgesic mechanism. nih.gov Furthermore, N-(4-substitutedbenzylidene)imidazo[1,2-a]pyrazine-2-carbohydrazide derivatives have been synthesized and screened for their antinociceptive activity, with one compound significantly inhibiting writhing behavior in the acetic acid-induced writhing test. dergipark.org.tr This suggests that the mechanism may involve a reduction in the release of inflammatory mediators or a direct blockage of their receptors. dergipark.org.tr

Table 2: Analgesic Effects of Pyrazine Derivatives in Preclinical Models

| Compound/Derivative | Model/Assay | Key Findings | Reference |

|---|---|---|---|

| Pyrazine N-acylhydrazone derivatives | Animal models of pain | Identified as new analgesic lead compounds | nih.gov |

| FR140423 (pyrazole derivative) | Yeast-induced hyperalgesia, tail-flick test | 5-fold more potent than indomethacin, morphine-like effects | nih.gov |

| N-(4-substitutedbenzylidene)imidazo[1,2-a]pyrazine-2-carbohydrazide | Acetic acid-induced writhing test | Significant inhibition of writhing behavior | dergipark.org.tr |

| Pyrazoline 2e | Nociception model | Higher inhibition of nociception than pyrazoline 2d | nih.gov |

Antioxidant Activity and Free Radical Scavenging

Pyrazine derivatives have demonstrated significant antioxidant activity and the ability to scavenge free radicals, which contributes to their therapeutic potential. mdpi.comtandfonline.comresearchgate.net

A study on synthetic chalcone (B49325) derivatives with an alkyl-substituted pyrazine heterocycle evaluated their radical scavenging and antioxidant cellular capacity. nih.govnih.gov Among the tested compounds, guaiacyl-substituted derivatives displayed 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging potential. mdpi.com Density functional theory (DFT) modeling revealed that this activity occurs through a single electron transfer followed by a proton transfer (SET-PT) mechanism. nih.gov Another study focused on novel pyrazine-2-carboxylic acid derivatives, where one compound, (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10), exhibited good antioxidant activity in both ABTS and DPPH assays. researchgate.net

Furthermore, resveratrol (B1683913), a well-known antioxidant, has been used as a scaffold to create pyrazine-based derivatives. nih.gov These hybrid compounds have shown high protective effects on human umbilical cord vascular endothelial cells (HUVECs) damaged by hydrogen peroxide. nih.gov Similarly, novel thienyl-pyrazoles have been synthesized and shown to have excellent DPPH and hydroxyl radical scavenging activities, with some compounds being comparable to standard antioxidants like ascorbic acid and BHA. nih.gov

Table 3: Antioxidant and Free Radical Scavenging Activity of Pyrazine Derivatives

| Compound/Derivative | Assay | Key Findings | Reference |

|---|---|---|---|

| Guaiacyl-substituted pyrazine chalcone derivatives (4a, 4c, 4e) | DPPH radical scavenging | Moderate radical scavenging activity | mdpi.com |

| (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) | ABTS and DPPH assays | Good antioxidant activity | researchgate.net |

| Pyrazine-based resveratrol derivatives (69-72) | HUVEC protection against H2O2 | High protective effects (EC50 range: 0.0249 to 28.9 μM) | nih.gov |

| Thienyl-pyrazoles (5g, 5h) | DPPH and hydroxyl radical scavenging | Excellent scavenging activity, comparable to ascorbic acid and BHA | nih.gov |

Enzyme Inhibition and Molecular Targeting

The ability of this compound derivatives to inhibit specific enzymes and target molecular pathways is a key area of their pharmacological profile.

Kinase Inhibition (e.g., CDK2/cyclin A2, SHP2 Phosphatase)

Pyrazine derivatives have emerged as significant inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. researchgate.net

CDK2/cyclin A2 Inhibition: Several novel pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been synthesized and evaluated for their ability to inhibit the CDK2/cyclin A2 enzyme. nih.gov Certain compounds showed significant inhibitory activity, with some exhibiting values as high as 60%. nih.gov Furthermore, tetrahydroindazole (B12648868) derivatives identified from a high-throughput screen have shown inhibitory activity against CDK2/cyclin A, with some analogues demonstrating improved binding affinity and inhibitory activity against various CDK2/cyclin complexes. nih.gov Pyrrolo-pyrazine derivatives have also been developed as kinase inhibitors with applications in treating neurodegenerative and proliferative disorders. googleapis.com

SHP2 Phosphatase Inhibition: Src homology region 2 (SH2)-containing protein tyrosine phosphatase 2 (SHP2) is a key signaling node and an attractive cancer drug target. nih.govacs.org Novel pyrazolopyrazine compounds have been developed as allosteric inhibitors of SHP2. nih.govbohrium.comgoogle.com One such 1H-pyrazolo[3,4-b]pyrazine derivative, compound 4b, was found to be a highly selective SHP2 allosteric inhibitor with an IC50 value of 3.2 nM, significantly more potent than the positive control. bohrium.com This compound also demonstrated marked inhibition of proliferation in various cancer cell lines. bohrium.com

Table 4: Kinase Inhibition by Pyrazine Derivatives

| Derivative Class | Target Kinase | Key Findings | Reference |

|---|---|---|---|

| Pyrazole and pyrazolo[1,5-a]pyrimidine derivatives | CDK2/cyclin A2 | Up to 60% inhibitory activity | nih.gov |

| Tetrahydroindazole derivatives | CDK2/cyclin A | ATP-competitive inhibition (Ki = 2.3 μM for parent compound) | nih.gov |

| 1H-pyrazolo[3,4-b]pyrazine derivative (4b) | SHP2 Phosphatase | Highly selective allosteric inhibitor (IC50 = 3.2 nM) | bohrium.com |

| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles (4j) | PKBβ/AKT2 | Low micromolar inhibitory activity | nih.gov |

Inhibition of Photosynthetic Electron Transport (PET)

Pyrazine and its derivatives have also been investigated for their ability to inhibit photosynthetic electron transport (PET), a process crucial for plant life and a target for many herbicides. nih.govnih.gov

Several series of new pyrazole derivatives have been synthesized and screened as potential inhibitors of PET at the photosystem II (PSII) level. nih.govnih.gov Their biological activity was evaluated by their ability to interfere with the light-driven reduction of ferricyanide (B76249) by isolated spinach chloroplasts. nih.govnih.gov Some of these compounds exhibited remarkable inhibitory properties, comparable to commercial herbicides like diuron (B1670789) and lenacil. nih.govnih.gov Molecular modeling studies suggest that the inhibitory potential of these compounds is mainly associated with their electrostatic properties. nih.gov

The use of specific inhibitors is a key tool for understanding the mechanisms of the photosynthetic electron transport chain. redalyc.org For instance, inhibitors like DCMU and phenanthroline block electron transport by replacing the secondary quinone acceptor QB from its binding site on the D1-protein. redalyc.org While DNP-INT is another commonly used inhibitor that binds to the Qo site of the Cyt-b6f complex, studies have shown it may not completely block the photosynthetic electron transport chain in intact systems. frontiersin.org

Table 5: Inhibition of Photosynthetic Electron Transport by Pyrazole Derivatives

| Derivative Class | Target/Assay | Key Findings | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a] mdpi.comnih.govbohrium.comtriazine-2,4-dione and pyrazolo[1,5-c] mdpi.comnih.govbohrium.comthiadiazine-2-one derivatives | Photosystem II | Remarkable inhibitory properties, comparable to commercial herbicides | nih.gov |

| 4-carboxypyrazolo-3-tert-butylcarboxamide and 4-carboxypyrazolo-3-cyclopropylcarboxamide derivatives | Ferricyanide reduction by spinach chloroplasts | Some compounds showed excellent inhibitory properties in the micromolar range | nih.gov |

| 2,6-disubstituted pyridine-4-thiocarboxamides | Oxygen evolution in spinach chloroplasts | Inhibition of OER, with IC50 values determined for several compounds | chempap.org |

DNA Binding and Intercalation Studies

Based on the reviewed scientific literature, no specific studies detailing the DNA binding or intercalation properties of this compound or its direct derivatives were identified. While some research has explored the use of pyrazine derivatives in the context of electrochemical DNA sensing, this pertains to the detection of DNA rather than the compound's binding to DNA as a mechanism of biological action. acs.org

Other Reported Biological Activities

Anti-HIV

Research into new therapeutic agents against the Human Immunodeficiency Virus (HIV) has included the use of chloropyrazine scaffolds. A research project aimed at developing novel inhibitors that can target both the polymerase and RNase H functions of the HIV-1 reverse transcriptase enzyme used N-benzyl-6-chloropyrazine-2-carboxamide as a starting material to generate a series of 6-alkylamino derivatives for evaluation. unica.it This positions the chloropyrazine core as a relevant scaffold in the search for new anti-HIV-1 compounds.

Anticonvulsant

Pyrazine derivatives have been investigated for their potential as anticonvulsant agents, primarily through the mechanism of sodium channel blockade. A patent describes a series of pyrazine compounds, including 3-(4-chlorophenyl)pyrazinamine, as effective sodium channel blockers with utility in treating central nervous system disorders such as epilepsy. google.com Further research into selective blockers of the Nav1.8 sodium channel for pain management has also identified pyrazine-based derivatives, including a series of 6-(4-chlorophenyl)pyrazine-2-carboxamides, as potent inhibitors. lookchem.com

Table 2: Anticonvulsant and Sodium Channel Blocking Activity of Pyrazine Derivatives

| Compound Class/Derivative | Mechanism/Target | Indicated Use | Reference |

| 3-(4-chlorophenyl)pyrazinamine | Sodium Channel Blocker | Anticonvulsant (Epilepsy) | google.com |

| 6-(4-chlorophenyl)pyrazine-2-carboxamides | Nav1.8 Sodium Channel Blocker | Analgesic (Neuropathic Pain) | lookchem.com |

Antileishmanial

No studies were identified in the reviewed literature describing the antileishmanial activity of this compound or its direct derivatives.

Antihyperlipidemic

No information was found in the reviewed literature regarding the antihyperlipidemic activity of this compound or its derivatives.

Structure Activity Relationship Sar Studies of 2 Chloro 6 4 Chlorophenyl Pyrazine Analogues

Influence of Halogen Substituents on Biological Potency and Reactivity

Halogen substituents play a pivotal role in modulating the electronic properties, reactivity, and binding interactions of 2-Chloro-6-(4-chlorophenyl)pyrazine analogues. The chlorine atom at the C2 position of the pyrazine (B50134) ring is particularly significant, often functioning as a reactive center for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for covalent bond formation with specific residues, such as cysteine, in target proteins.

In studies of pyrazine derivatives targeting the p53-Y220C cancer mutant, the pyrazine core acts as a scaffold for covalent binders. nih.govdovepress.com Screening of covalent fragment libraries identified highly reactive pyrazine derivatives that arylate the mutation-generated Cys220. nih.gov Comprehensive SAR studies revealed that the reactivity and stabilizing effect of these compounds could be fine-tuned by altering the halogen substitution. nih.govdovepress.com For instance, placing a halogen like chlorine or bromine at the ortho position to an electron-withdrawing group was found to reduce the compound's intrinsic reactivity, allowing for more controlled target engagement. dovepress.com

Table 1: Influence of Halogen Modifications on Pyrazine Analogue Activity This table is representative of findings from related derivative classes and illustrates general principles of halogen substitution effects.

| Compound Series | Halogen Position/Type | Observation | Reference |

|---|---|---|---|

| p53-Y220C Binders | Ortho-halogen on pyrazine | Reduced intrinsic reactivity, allowing for time-dependent target stabilization. | dovepress.com |

| p53-Y220C Binders | C2-Chloro on pyrazine | Acts as an electrophilic center for covalent SNAr reaction with Cys220. | nih.govdovepress.com |

| Ketamine Analogues | 2- and 3- vs. 4- on phenyl | 2- and 3-substituted analogues were generally more potent anaesthetics. | mdpi.com |

| Imidazo[1,5-a]pyrazines | 1-Chloro | A key feature for potent dual orexin (B13118510) receptor antagonism. | nih.gov |

Impact of Aromatic and Heteroaromatic Ring Substitutions

The nature of the aromatic and heteroaromatic rings within the molecular scaffold is a critical factor in determining biological activity. The pyrazine ring itself is often employed in medicinal chemistry as a bioisosteric replacement for other aromatic systems like benzene (B151609), pyridine (B92270), or pyrimidine (B1678525). pharmablock.com This substitution can improve properties such as metabolic stability or target engagement by introducing hydrogen bond acceptors, as the pyrazine nitrogen atoms frequently interact with hinge region amino acids in kinases. pharmablock.com

The replacement of a pyridine core with a pyrazine ring led to a novel series of potent, orally active antimalarial agents. researchgate.net This highlights the favorable impact the pyrazine core can have on both potency and pharmacokinetic properties. researchgate.net Further SAR studies on phenylpiperazine derivatives demonstrated the importance of aromatic ring topologies for receptor affinity, with specific substitutions leading to high selectivity for targets like the 5-HT7 receptor. nih.gov

Modifications to the 4-chlorophenyl ring can also dramatically alter biological effects. Substituting this ring with other aromatic or heteroaromatic systems can tune the molecule's electronic and steric profile to optimize interactions with a target's binding pocket. For example, replacing the dimethoxyphenyl moiety in the core skeleton of almorexant (B167863) with substituted imidazoles yielded potent dual orexin receptor antagonists based on a tetrahydroimidazo[1,5-a]pyrazine scaffold. nih.gov These findings underscore the modularity of the diarylpyrazine scaffold and the potential for significant gains in potency and selectivity through systematic exploration of different aromatic and heteroaromatic substituents.

Table 2: Effect of Aromatic/Heteroaromatic Ring Modifications

| Original Moiety | Replacement Moiety | Resulting Activity/Property | Reference |

|---|---|---|---|

| Pyridine Core | Pyrazine Core | Potent oral antimalarial activity with good metabolic stability. | researchgate.net |

| Phenyl Group (Fentanyl) | Pyrazine Ring (Mirfentanil) | Served as an effective bioisostere, retaining μ-opioid agonism. | pharmablock.com |

| Pyridine Ring (Sorafenib analogue) | Pyrazine Ring | Maintained kinase inhibitory activity. | pharmablock.com |

| Dimethoxyphenyl Moiety | Substituted Imidazoles | Creation of potent dual orexin receptor antagonists. | nih.gov |

Role of Linker Moieties and Conformational Flexibility

While the parent compound this compound consists of two directly connected rings, many of its analogues incorporate linker moieties to modulate conformational flexibility and optimize biological activity. The linker plays a critical role in positioning the key recognition motifs (the pyrazine and phenyl rings) for optimal interaction with a biological target. nih.gov The length, rigidity, and chemical nature of the linker can profoundly impact a molecule's ability to adopt the necessary conformation for binding. researchgate.net

The dynamic flexibility of a linker can allow a molecule to act as a "molecular chameleon," adopting different conformations in response to its environment. nih.gov This can be advantageous for properties like cell permeability, where a more compact conformation may be favored. nih.gov A novel approach in drug design involves the use of unique linker chemotypes, such as ferrocene, which can act as a molecular hinge, providing adaptable conformational flexibility. nih.gov

Computational Approaches to SAR Elucidation

Computational chemistry provides powerful tools for understanding and predicting the SAR of this compound analogues, accelerating the drug discovery process.

QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For pyrazine derivatives, 3D-QSAR models have been successfully generated to understand the relationship between molecular features and anticancer potential. researchgate.net In one study on 3-(pyrazin-2-yl)-1H-indazole derivatives, a 3D-QSAR model yielded high statistical confidence (r² = 0.922, q² = 0.8629), indicating strong predictive power. researchgate.net Such models create a visual map, showing which regions of the molecule can be modified to enhance or diminish activity based on steric, electronic, and hydrophobic properties.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. Docking studies on pyrazine-thiazolidinone derivatives revealed the importance of hydrogen bonds, hydrophobic interactions, and pi-pi stacking in binding to the HIV-RT enzyme. nih.gov For pyrazoline derivatives targeting cholinesterases, docking showed how a lead compound's ethylpiperazine moiety fit into the enzyme's anionic site to establish critical π–cation interactions. nih.gov In the case of covalent pyrazine binders for p53-Y220C, docking and subsequent X-ray crystallography confirmed that the compounds bind in a specific crevice, with some derivatives occupying different subsites within the pocket, explaining their varied stabilizing effects. dovepress.com

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be recognized by a specific biological target. The pyrazine ring itself is often a key pharmacophoric feature due to its ability to form coordination complexes and participate in hydrogen bonding. scispace.comrsc.org For a series of PIM-1 kinase inhibitors, several pharmacophore hypotheses were generated, with the best model (ADRRR.2) being used to build a highly predictive 3D-QSAR model. researchgate.net This approach allows for the virtual screening of large compound libraries to identify novel molecules that match the pharmacophore and are therefore likely to be active. researchgate.net

Potential Applications and Future Research Directions

Development as Novel Therapeutic Agents

The pyrazine (B50134) heterocycle is a well-established pharmacophore found in numerous therapeutic agents with diverse biological activities. mdpi.comsemanticscholar.org Several pyrazine-containing drugs are included in the World Health Organization's Model List of Essential Medicines, highlighting their importance in human health. mdpi.comsemanticscholar.org The structural features of 2-Chloro-6-(4-chlorophenyl)pyrazine make it a candidate for investigation as a novel therapeutic agent. The piperazine (B1678402) motif, which can be conceptually related to the pyrazine core, is also a common component in a wide array of biologically active compounds, including antitumor, antifungal, and antiviral drugs. mdpi.com

Lead optimization is a critical phase in drug discovery, where an active "lead" compound is chemically modified to enhance its desired properties. nih.gov The structure of this compound, with its reactive chloro-substituent and biphenyl-like arrangement, offers multiple sites for chemical modification. This process, known as lead compound optimization, aims to improve factors such as potency, selectivity, and pharmacokinetic profiles. nih.gov

Structural simplification is a powerful strategy in this context, where complex lead compounds are streamlined to improve synthetic accessibility and pharmacological properties. nih.gov For this compound, derivatives could be synthesized by replacing the chlorine atom or modifying the chlorophenyl ring to explore structure-activity relationships (SAR). For instance, a study on pyridine (B92270) derivatives, which are structurally similar to pyrazines, revealed that the presence of an ortho- or para-chlorophenyl group was important for selective topoisomerase II inhibitory activity. nih.gov This suggests that the specific substitution pattern on the phenyl ring of this compound could be crucial for its biological activity and a key focus for optimization.

Future research could investigate the potential of this compound in combination therapies. This approach, where multiple drugs are administered together, is a cornerstone of treatment for complex diseases like cancer. The rationale is to target different biological pathways simultaneously to enhance efficacy and overcome drug resistance. For example, pyrazoline derivatives, which share a five-membered ring structure with two nitrogen atoms, have been studied as hybrids with other anticancer agents. nih.gov Similarly, exploring the synergistic effects of this compound with existing chemotherapeutic agents could reveal new treatment paradigms.

Applications in Materials Science (e.g., Organic Semiconductors, Light-Emitting Diodes)

Beyond pharmaceuticals, pyrazine-based compounds are of significant interest in materials science. lifechemicals.com Pyrazine-containing polymers have been developed for use in optical devices and as low-bandgap π-conjugated polymers for photovoltaic applications. lifechemicals.com The aromatic and electron-deficient nature of the pyrazine ring in this compound makes it a potential building block for novel organic electronic materials. Future research could explore its incorporation into polymers for applications in organic light-emitting diodes (OLEDs) or organic semiconductors, where the electronic properties of the pyrazine core can be harnessed.

Advanced Synthetic Methodologies for Enhanced Accessibility

The accessibility of a compound is crucial for its extensive study and potential application. While classical methods for pyrazine synthesis exist, the development of more advanced and efficient synthetic routes for this compound and its derivatives is a key area of future research. lifechemicals.commdpi.com Innovations in synthetic methodology could lead to higher yields, reduced reaction times, and greater structural diversity. For example, modern techniques like microwave-assisted synthesis have been shown to be effective for preparing related heterocyclic compounds. researchgate.net Furthermore, new catalytic methods, such as those employing palladium catalysts for cross-coupling reactions, could be adapted to streamline the synthesis of substituted pyrazines. mdpi.com

Further Elucidation of Molecular Mechanisms and Signaling Pathways

Understanding how a compound exerts its effects at a molecular level is fundamental to its development. For this compound, future research should focus on elucidating its mechanism of action. This involves identifying its specific molecular targets and the signaling pathways it modulates. As an example of the specificity of related compounds, a series of substituted pyridines were found to be potent inhibitors of topoisomerase II, a key enzyme in DNA replication and a target for many anticancer drugs. nih.gov Investigating whether this compound interacts with similar targets, such as kinases or other enzymes involved in cell proliferation, would be a critical step. nih.gov

In Vivo Pharmacological Evaluation and Toxicity Profiling

While initial studies may be conducted in vitro, the ultimate assessment of a compound's therapeutic potential requires in vivo evaluation in animal models. pg.edu.pl This step is essential to understand the compound's pharmacology, including its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, comprehensive toxicity profiling is necessary to determine its safety profile. Studies in animal models can provide crucial data on the efficacy and potential side effects of this compound, guiding its further development. For instance, related phenazine (B1670421) compounds have demonstrated efficacy in tumor models in mice, indicating the potential for pyrazine-based structures to translate from laboratory findings to in vivo activity. mdpi.comsemanticscholar.org

Exploration of Novel Biological Targets

The chemical scaffold of this compound presents an intriguing starting point for the exploration of novel biological targets in drug discovery. While specific research into the broad biological target profile of this particular compound is not extensively documented in publicly available literature, the structural motifs it contains—a pyrazine ring and a 4-chlorophenyl group—are present in numerous biologically active molecules. This suggests a rationale for investigating its potential interactions with a variety of protein classes beyond those for which it may have been initially designed or synthesized. The exploration of novel biological targets for this compound and its derivatives could unveil previously unconsidered therapeutic applications.

The pyrazine ring is a key heterocyclic structure found in a number of approved drugs and biologically relevant molecules. lifechemicals.com For instance, pyrazine derivatives are known to be part of the molecular structure of drugs with diverse pharmacological actions, including antimycobacterial and antibacterial agents. lifechemicals.com This established precedent suggests that derivatives of this compound could be synthesized and screened against a wide array of bacterial or other microbial enzymes and proteins.

Furthermore, the substitution pattern of the pyrazine core is critical in determining its biological activity. The presence of a 4-chlorophenyl group is a feature seen in molecules designed to interact with specific biological targets. For example, compounds with a 4-chlorophenyl residue attached to a heterocyclic core have been identified as potent endothelin (ET) receptor antagonists. acs.org This provides a rationale for investigating whether this compound or its analogs could interact with G-protein coupled receptors like the ET receptors.

In a broader context, the exploration of novel biological targets for heterocyclic compounds often involves screening against panels of kinases, proteases, and other enzymes that are implicated in various diseases. The field of kinase inhibitors, for instance, has seen the successful development of drugs based on pyrimidine (B1678525) and pyrazole (B372694) cores, which share structural similarities with pyrazine. nih.govnih.gov The design of novel 2,4-diarylaminopyrimidine derivatives as inhibitors of Focal Adhesion Kinase (FAK) for anti-thyroid cancer applications highlights the potential of such scaffolds to be adapted to target specific kinases. nih.gov Therefore, a logical direction for future research would be to screen this compound and a library of its derivatives against a diverse kinase panel to identify potential anti-proliferative or anti-inflammatory activities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are available for 2-chloro-6-(4-chlorophenyl)pyrazine, and how is its structure confirmed?

- Methodological Answer :

- Synthesis : Iron-catalyzed cross-coupling of arylboronic acids with pyrazine derivatives is a robust approach. For example, coupling 4-chlorophenylboronic acid with 2,6-dichloropyrazine under catalytic FeCl₃ yields this compound .

- Structural Confirmation :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~8.0 ppm for pyrazine protons, δ ~128-140 ppm for aromatic carbons) .

- Mass Spectrometry : ESI-QTOF confirms molecular ion peaks (e.g., m/z 190.1 [M⁺] for C₁₀H₆Cl₂N₂) .

- Purity : HPLC (e.g., Rt = 8.00 min) coupled with GC-MS validates compound integrity .

Q. How is the antimycobacterial activity of this compound derivatives evaluated?

- Methodological Answer :

- In Vitro Assays : Use Mycobacterium tuberculosis H37Rv strains in microplate Alamar Blue assays. Activity is quantified as % inhibition at 6.25 μg/mL (e.g., 65% inhibition for 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide) .

- Structure-Activity Relationship (SAR) : Introduce tert-butyl groups to enhance lipophilicity (log P >3.0) and improve membrane permeability. For example, 6-chloro-5-tert-butyl derivatives show enhanced antifungal activity (MIC = 62.5 μmol/L) .

Advanced Research Questions

Q. What computational approaches model the photophysical dynamics of pyrazine derivatives like this compound?

- Methodological Answer :

- Potential Energy Surfaces (PES) : Construct a 24-mode Hamiltonian to simulate S₁ and S₂ electronic states. Use multiconfiguration time-dependent Hartree (MCTDH) for wave packet propagation .

- Spectroscopic Validation : Compare calculated absorption spectra (e.g., S₂ excitation) with experimental UV-Vis data to validate vibronic coupling effects .

Q. How does this compound participate in catalytic cross-coupling reactions?

- Methodological Answer :

- Reaction Mechanism : Acts as a substrate in FeCl₃-catalyzed cross-couplings with arylboronic acids. Key steps include oxidative addition of Fe(III) and transmetallation .

- Optimization : Use polar aprotic solvents (e.g., DMF) and temperatures >100°C for >80% yield. Monitor reaction progress via TLC (Rf = 0.5 in hexane/EtOAc 7:3) .

Q. What strategies improve the bioactivity of this compound derivatives for CNS targets?

- Methodological Answer :

- Receptor Binding Assays : Screen for 5-HT2C receptor agonism (IC₅₀ <50 nM) using radioligand displacement (e.g., [³H]-mesulergine). Structural analogs like MK-212 show selectivity over 5-HT2A (IC₅₀ = 420 nM) .

- In Vivo Testing : Assess locomotor activity reduction in rodent models (e.g., 20 mg/kg i.p. dosing) to evaluate anxiogenic effects .

Q. How are structure-toxicity relationships analyzed for chlorinated pyrazines?

- Methodological Answer :

- In Silico Prediction : Use QSAR models (e.g., TOPKAT) to predict hepatotoxicity based on Cl-substitution patterns.

- In Vitro Cytotoxicity : Test in HepG2 cells (IC₅₀ >100 μM indicates low toxicity) .

- Safety Protocols : Follow JIS Z 7253:2019 guidelines for handling chlorinated aromatics (e.g., PPE, fume hoods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.